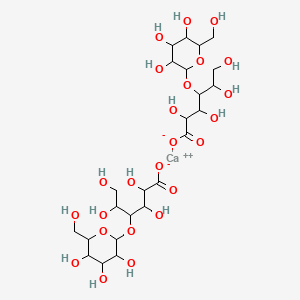
Calcium Bromo Lactobionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium Bromo Lactobionate is a compound with the molecular formula C24H42Br2Ca2O24 and a molecular weight of 954.54 g/mol . It is a calcium salt of lactobionic acid combined with calcium bromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium Bromo Lactobionate can be synthesized by oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the resulting solution . Another method involves the fermentation of Pseudomonas taetrolens to produce lactobionic acid, which is then treated with calcium bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the chemical oxidation of lactose using bromine water and calcium carbonate. The resulting solution is then subjected to crystallization to obtain the compound . This method is preferred due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Calcium Bromo Lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Bromine water is commonly used as an oxidizing agent in the presence of calcium carbonate.
Reduction: Specific reducing agents can be used to reduce the compound under controlled conditions.
Substitution: Various nucleophiles can substitute the bromine atoms in the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine water produces lactobionic acid, which can then be combined with calcium bromide to form this compound .
Aplicaciones Científicas De Investigación
Calcium Bromo Lactobionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Calcium Bromo Lactobionate involves its interaction with cell membranes and proteins. It has been shown to disrupt the integrity of bacterial cell walls, leading to cell death . The compound also interacts with various molecular targets and pathways, contributing to its antibacterial and sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and stabilizer.
Potassium Lactobionate: Used in organ preservation solutions to provide osmotic support and prevent cell swelling.
Sodium Lactobionate: Another salt of lactobionic acid, used for mineral supplementation.
Uniqueness
Calcium Bromo Lactobionate is unique due to its combination of lactobionic acid and calcium bromide, which imparts both the properties of lactobionic acid (such as antioxidant and moisturizing effects) and the sedative effects of calcium bromide
Propiedades
Fórmula molecular |
C24H42CaO24 |
|---|---|
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |
Clave InChI |
RHEMCSSAABKPLI-UHFFFAOYSA-L |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
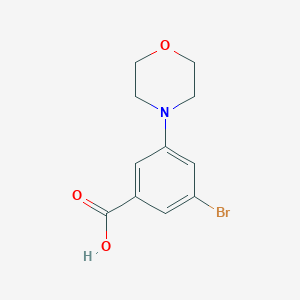
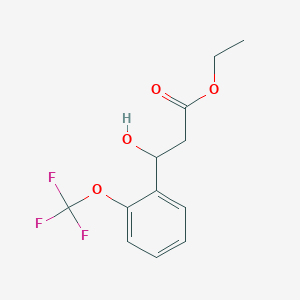
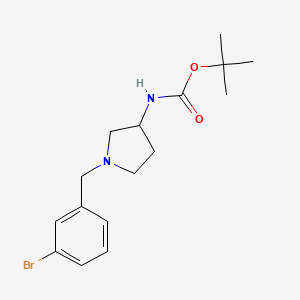
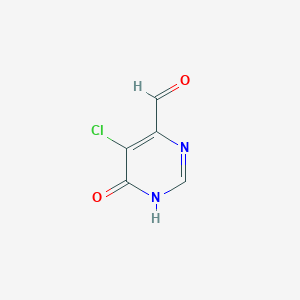
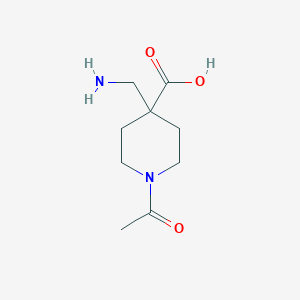
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
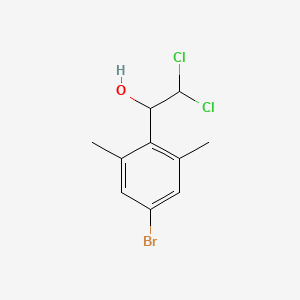
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
